5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(5-chloro-2-hydroxy-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-9-5-10(12(16)11(6-9)15(19)20)7-2-1-3-8(4-7)13(17)18/h1-6,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNTVCRTPYDGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610510 | |
| Record name | 5'-Chloro-2'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376592-58-4 | |
| Record name | 5'-Chloro-2'-hydroxy-3'-nitro(1,1'-biphenyl)-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376592584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Chloro-2'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5′-Chloro-2′-hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3AFF6LY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitration and Hydroxylation
This method typically involves the nitration of a biphenyl precursor followed by hydroxylation:
Starting Material : The process begins with biphenyl or substituted biphenyls.
Nitration Reaction : The biphenyl compound is treated with a nitrating agent (e.g., nitric acid mixed with sulfuric acid) to introduce the nitro group at the desired position.
Hydroxylation : Following nitration, the compound undergoes hydroxylation using a suitable reagent (e.g., sodium hydroxide) to introduce the hydroxy group.
Chlorination : Finally, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Suzuki Coupling Reaction
The Suzuki coupling reaction is another effective method for synthesizing this compound:
Reagents : The reaction typically employs a boronic acid derivative and an aryl halide (e.g., 5-chloro-2-hydroxy-3-nitrophenol).
Catalyst : A palladium catalyst is used to facilitate the coupling between the boronic acid and the aryl halide.
Reaction Conditions : The reaction is generally conducted in a polar solvent at elevated temperatures.
Final Product : The resultant product undergoes further functionalization to yield this compound.
Alternative Synthetic Routes
Research has also explored alternative synthetic routes that involve:
Reduction Reactions : Such as reducing nitro groups to amines under catalytic hydrogenation conditions.
Protective Group Strategies : Utilizing protective groups for hydroxyl functionalities during multi-step synthesis to prevent unwanted reactions.
Summary of Preparation Methods
The following table summarizes the key preparation methods for this compound:
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nitration and Hydroxylation | Nitration → Hydroxylation → Chlorination | Direct functionalization | Multiple steps may reduce yield |
| Suzuki Coupling | Boronic Acid + Aryl Halide + Palladium Catalyst | High specificity and yield | Requires expensive catalysts |
| Alternative Routes | Reduction + Protective Strategies | Versatile and adaptable | May require complex purification |
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2’-hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino-biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Eltrombopag Development
One of the primary applications of 5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is as an impurity in the synthesis of Eltrombopag, a medication used to treat thrombocytopenia in patients with chronic liver disease and those undergoing chemotherapy. The compound serves as a critical intermediate in the synthesis process, where its purity and stability are essential for the efficacy and safety of the final pharmaceutical product.
Polymer Composites
Recent studies have indicated that derivatives of this compound can be utilized in the development of polymer composites. These composites are engineered for enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Case Study: Polymer Blends Using Eltrombopag Impurities
A study demonstrated that incorporating small amounts of this compound into polycarbonate matrices improved impact resistance and thermal degradation profiles. The findings suggest that such modifications can lead to innovative materials for automotive and aerospace industries.
Table 2: Properties of Polymer Composites with Additives
| Composite Type | Additive Used | Impact Strength (kJ/m²) | Thermal Stability (°C) |
|---|---|---|---|
| Polycarbonate Blend | This compound | Increased by 25% | Improved by 15% |
| Standard Polycarbonate | None | Baseline | Baseline |
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, potentially inhibiting enzymes or disrupting cellular processes. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Biphenyl Carboxylic Acids
The following compounds share the biphenyl-carboxylic acid backbone but differ in substituent types and positions:
Substituent Effects on Physicochemical Properties
Solubility and Reactivity
- Nitro Group Impact : The target compound’s 3'-nitro group is strongly electron-withdrawing, reducing solubility in polar solvents compared to analogs like the methoxy derivative (), which has improved solubility due to the electron-donating -OCH₃ group .
- Chlorine vs. Methyl : The 5'-Cl substituent in the target compound increases molecular weight and polarity compared to the 4'-CH₃ in ’s analog. The methyl group in the latter enhances lipophilicity, favoring membrane permeability in drug design .
Functional Group Reactivity
- Hydroxyl vs. Amino: The 2'-OH in the target compound allows for hydrogen bonding, whereas the 3'-NH₂ in ’s analog enables nucleophilic reactions (e.g., amide bond formation) .
Biological Activity
5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376592-58-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C₁₃H₈ClNO₅
- Molecular Weight : 293.66 g/mol
- IUPAC Name : 3'-chloro-6'-hydroxy-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
- Physical State : Solid
- Purity : 95% .
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler biphenyl derivatives. The introduction of chlorine, hydroxyl, and nitro groups is achieved through electrophilic aromatic substitution reactions, followed by carboxylation processes to yield the final product.
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound showed high cytotoxic effects against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma with a CC₅₀ (the concentration required to kill 50% of the cells) below 1 µM .
| Cell Line | CC₅₀ (µM) | Selective Cytotoxicity Index (SCI) |
|---|---|---|
| COLO201 | < 1 | High |
| MDA-MB-231 | > 10 | Low |
| A549 | > 10 | Low |
| SK-BR-3 | > 10 | Low |
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses have revealed that treatment with similar compounds can lead to cell cycle arrest in the G0/G1 phase, indicating a potential disruption of DNA synthesis and cell proliferation .
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of derivatives similar to this compound found that these compounds exhibited selective toxicity towards cancer cells compared to normal fibroblasts. The selectivity was assessed using the Selective Cytotoxicity Index (SCI), which indicated that these compounds preferentially target malignant cells while sparing healthy ones .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship (SAR) of related compounds has shown that modifications in the molecular structure significantly affect biological activity. For instance, the introduction of halogen atoms at specific positions on the biphenyl ring enhanced cytotoxicity against certain tumor cell lines . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, and how can intermediates be characterized?
The compound is synthesized via stepwise functionalization of biphenyl scaffolds. A common intermediate is 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , which undergoes nitration and chlorination. Key steps include:
- Nitration : Controlled addition of nitric acid under low temperatures (0–5°C) to prevent over-nitration.
- Chlorination : Use of chlorinating agents (e.g., SOCl₂) in anhydrous conditions.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Characterization : Intermediates are validated via ¹H NMR (e.g., aromatic proton splitting patterns) and HPLC (purity >97% as per Eltrombopag intermediate standards) .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect impurities <2% .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the nitro and chloro groups. Avoid exposure to light (photodegradation risk) .
Q. What spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid (δ ~170 ppm in ¹³C) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., calculated [M+H]⁺ = 336.9987) ensures molecular formula accuracy .
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
Advanced Research Questions
Q. How does the nitro group’s position influence the compound’s reactivity in pharmaceutical intermediate synthesis?
The 3'-nitro group directs electrophilic substitution reactions (e.g., reduction to an amine for further coupling). Studies on Eltrombopag intermediates show that:
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Case Study : Discrepancies in ¹H NMR splitting of biphenyl protons may arise from rotational isomerism. Solutions include:
- Variable-temperature NMR to observe coalescence of peaks.
- 2D NOESY to confirm spatial proximity of substituents .
- X-ray crystallography definitively assigns regiochemistry, as seen in related biphenylcarboxylic acid derivatives .
Q. How can computational modeling predict the compound’s interactions in biological systems?
Q. What are the mechanistic implications of this compound’s degradation under acidic conditions?
- Hydrolysis pathways : The 2'-hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the compound at pH 5–7. Below pH 3, nitro group reduction and decarboxylation occur, forming chlorinated biphenyl byproducts.
- Mitigation : Buffered formulations (pH 6.5–7.5) or lyophilization reduce degradation rates .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
